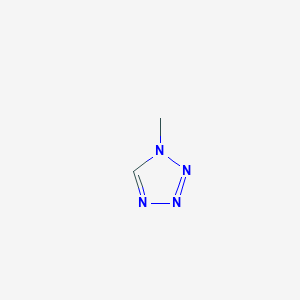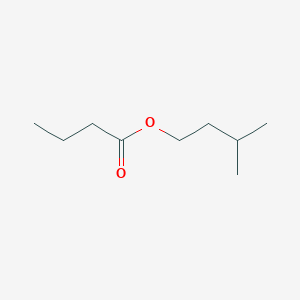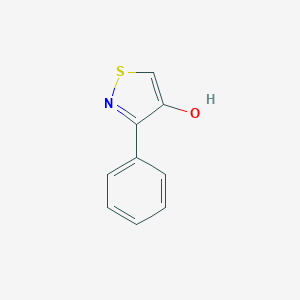
3-Phenylisothiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisothiazol-4-ol (PIT) is a heterocyclic compound that contains a sulfur and nitrogen atom in its five-membered ring structure. PIT has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 3-Phenylisothiazol-4-ol is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and cell division. 3-Phenylisothiazol-4-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-Phenylisothiazol-4-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 3-Phenylisothiazol-4-ol has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Phenylisothiazol-4-ol has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Phenylisothiazol-4-ol in lab experiments is its ease of synthesis and high yield. 3-Phenylisothiazol-4-ol is also stable under various conditions, making it suitable for use in various biological assays. However, one limitation of using 3-Phenylisothiazol-4-ol is its potential toxicity, which may limit its use in certain applications.
Future Directions
The potential applications of 3-Phenylisothiazol-4-ol are vast, and future research may focus on exploring its use in various fields such as material science and environmental chemistry. Additionally, further studies may be conducted to elucidate the mechanism of action of 3-Phenylisothiazol-4-ol and to optimize its biological activity. Finally, the development of new synthetic methods for 3-Phenylisothiazol-4-ol may also be explored to improve its yield and purity.
Synthesis Methods
The synthesis of 3-Phenylisothiazol-4-ol can be achieved by various methods, including the reaction of 2-aminophenol with sulfur and chloroacetyl chloride, followed by cyclization with potassium hydroxide. Another method involves the reaction of o-phenylenediamine with carbon disulfide and chloroacetic acid, followed by cyclization with sodium hydroxide. Both methods yield 3-Phenylisothiazol-4-ol in good yields and purity.
Scientific Research Applications
3-Phenylisothiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. 3-Phenylisothiazol-4-ol has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
19389-31-2 |
|---|---|
Product Name |
3-Phenylisothiazol-4-ol |
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H |
InChI Key |
MQCCNIYQKZKEDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
synonyms |
3-Phenylisothiazol-4-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

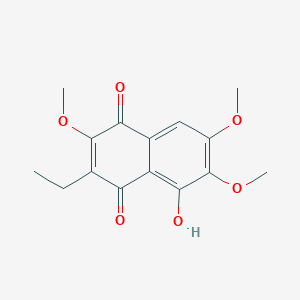
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

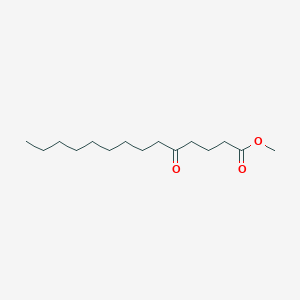
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
